molecular formula C20H18N2O2S B6298350 Benzyl 2-(benzylthio)pyridin-4-ylcarbamate;  97% CAS No. 2301857-85-0

Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%

Cat. No. B6298350
CAS RN: 2301857-85-0
M. Wt: 350.4 g/mol
InChI Key: AOSHIMLPFCTOBC-UHFFFAOYSA-N
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Description

Benzyl 2-(benzylthio)pyridin-4-ylcarbamate, also known as BBP, is an organic compound with the molecular formula C13H15NOS. BBP has been used in a variety of scientific research applications, including drug design and development, organic chemistry, and biochemistry. BBP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. In addition, BBP has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.

Scientific Research Applications

Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has a wide range of applications in scientific research. It has been used to investigate the effects of COX-2 inhibitors on inflammation and pain, as well as to study the biochemical and physiological effects of drugs and other compounds. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been used to study the mechanism of action of drugs and other compounds, as well as to design and develop new drugs. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been used in organic chemistry to synthesize a variety of compounds, and in biochemistry to study the effects of compounds on cellular processes.

Mechanism of Action

Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, an enzyme involved in inflammation and pain. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to decreased inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% leads to decreased inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been shown to inhibit the growth of cancer cells and to have anti-viral and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The use of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% in laboratory experiments has several advantages. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, making it an ideal compound for studying the effects of COX-2 inhibitors on inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is relatively easy to synthesize, making it a convenient and cost-effective compound for use in laboratory experiments. However, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is not without its limitations. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a relatively small molecule, making it difficult to study its effects on larger biological systems.

Future Directions

There are several potential future directions for Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%. One potential direction is to further investigate the effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on inflammation and pain. Another potential direction is to explore the potential of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% as an anti-cancer agent. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on cellular processes. Finally, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% could also be used as a starting material for the synthesis of other compounds.

Synthesis Methods

Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% can be synthesized via a two-step process. In the first step, the starting material, benzylthiopyridin-4-ylcarbamate, is reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to produce the desired product. In the second step, the product is then reacted with sodium hydroxide and an acid, such as sulfuric acid, to produce the desired product.

properties

IUPAC Name

benzyl N-(2-benzylsulfanylpyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-20(24-14-16-7-3-1-4-8-16)22-18-11-12-21-19(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSHIMLPFCTOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(benzylthio)pyridin-4-ylcarbamate

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